molecular formula C8H8Br2N2O2 B7724004 3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide

3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide

Cat. No.: B7724004
M. Wt: 323.97 g/mol
InChI Key: KDCMGKXESJFOMD-UHFFFAOYSA-N
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Description

3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H8Br2N2O2 and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of bromine atoms at the 3 and 5 positions, a hydroxy group at the N’ position, and a methoxy group at the 4 position on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide typically involves the bromination of 4-methoxybenzenecarboximidamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The hydroxy group is introduced through a subsequent reaction, often involving hydroxylamine or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 3,5-dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atoms and functional groups on the benzene ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCMGKXESJFOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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